molecular formula C14H18N2O2 B14025206 Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate

Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate

Cat. No.: B14025206
M. Wt: 246.30 g/mol
InChI Key: FLTWKOSMDPKBJX-FUNVUKJBSA-N
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Description

Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate is a chemical compound with the molecular formula C14H18N2O2 It is known for its unique bicyclic structure, which includes a 3-azabicyclo[310]hexane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate typically involves the reaction of benzyl chloroformate with the corresponding amine, rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethylamine . The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or tetrahydrofuran, and the reaction is typically performed at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-YL]methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with biological targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl N-[[rel-(1R,5S,6R)-3-azabicyclo[310]hexan-6-YL]methyl]carbamate is unique due to its specific bicyclic structure and the presence of the benzyl carbamate group This combination allows for distinct chemical reactivity and biological activity compared to other similar compounds

Properties

Molecular Formula

C14H18N2O2

Molecular Weight

246.30 g/mol

IUPAC Name

benzyl N-[[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methyl]carbamate

InChI

InChI=1S/C14H18N2O2/c17-14(18-9-10-4-2-1-3-5-10)16-8-13-11-6-15-7-12(11)13/h1-5,11-13,15H,6-9H2,(H,16,17)/t11-,12+,13?

InChI Key

FLTWKOSMDPKBJX-FUNVUKJBSA-N

Isomeric SMILES

C1[C@@H]2[C@@H](C2CNC(=O)OCC3=CC=CC=C3)CN1

Canonical SMILES

C1C2C(C2CNC(=O)OCC3=CC=CC=C3)CN1

Origin of Product

United States

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